molecular formula C19H18N4OS B12034463 5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034463
M. Wt: 350.4 g/mol
InChI Key: NYCAJPJPQHHCRC-NKSMKPMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution reactions: The triazole ring is then functionalized with the methoxyphenyl group and the phenylprop-2-en-1-ylideneamino group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the imine group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-(3-methoxyphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    1,2,4-Triazole-3-thiol derivatives: These compounds have variations in the substituents on the triazole ring, affecting their biological activity.

    Imidazole derivatives: Similar to triazoles, imidazoles are another class of nitrogen-containing heterocycles with diverse biological activities.

    Benzimidazole derivatives: These compounds also feature a fused ring system with nitrogen atoms and are known for their medicinal properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4OS/c1-14(11-15-7-4-3-5-8-15)13-20-23-18(21-22-19(23)25)16-9-6-10-17(12-16)24-2/h3-13H,1-2H3,(H,22,25)/b14-11+,20-13+

InChI Key

NYCAJPJPQHHCRC-NKSMKPMTSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.